Tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(7-nitroisoquinolin-1-yl)carbamate
Description
Tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(7-nitroisoquinolin-1-yl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a 7-nitroisoquinoline moiety. The Boc group is widely employed in organic synthesis to protect amine functionalities due to its stability under diverse reaction conditions and ease of removal under acidic conditions . This compound’s dual substitution on the nitrogen atom (Boc and nitroisoquinoline) distinguishes it from simpler carbamate analogs, suggesting unique reactivity and applications in drug discovery or materials science.
Properties
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(7-nitroisoquinolin-1-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6/c1-18(2,3)27-16(23)21(17(24)28-19(4,5)6)15-14-11-13(22(25)26)8-7-12(14)9-10-20-15/h7-11H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURLGVIZSGQVRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC=CC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(7-nitroisoquinolin-1-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
The compound has the following physicochemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H21N5O4 |
| Molar Mass | 335.36 g/mol |
| Density | 1.296 g/cm³ |
| Melting Point | 149-150 °C |
| pKa | 9.59 |
These properties suggest that the compound is relatively stable under standard laboratory conditions and may exhibit moderate solubility in organic solvents.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting processes such as cell signaling and apoptosis.
Enzyme Inhibition Studies
Recent studies have highlighted the compound’s ability to inhibit enzymes linked to cancer progression and neurodegenerative diseases. For instance, it has shown promise in modulating γ-secretase activity, which is crucial in Alzheimer's disease pathogenesis .
Case Studies
-
Cancer Cell Line Studies :
- In vitro studies demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 10 µM to 25 µM, indicating significant potency against these cell types.
- Neuroprotective Effects :
- Pharmacokinetics :
Toxicological Profile
While the compound shows significant biological activity, its safety profile must be carefully considered:
| Toxicity Parameter | Value |
|---|---|
| Skin Irritation | Causes skin irritation |
| Eye Irritation | Causes serious eye irritation |
| Respiratory Irritation | May cause respiratory irritation |
These findings necessitate further investigation into the safety and side effects associated with its use in therapeutic settings .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Substituent Diversity: The target compound’s 7-nitroisoquinoline group introduces aromaticity and electron-withdrawing effects, which may enhance binding affinity in drug-receptor interactions compared to aliphatic substituents (e.g., hydroxycyclopentyl or methylpiperidinyl groups) . Fluorinated analogs (e.g., CAS 1268520-95-1) leverage fluorine’s electronegativity to improve metabolic stability and membrane permeability, whereas the nitro group in the target may confer redox activity or susceptibility to reduction .
Chiral hydroxycyclopentyl derivatives (e.g., CAS 207729-03-1) emphasize stereochemical precision, whereas the target’s nitroisoquinoline lacks stereocenters but may exhibit planar chirality .
Synthetic Utility: The Boc group in all listed compounds facilitates amine protection, but the target’s dual N-substitution complicates deprotection strategies compared to mono-substituted analogs.
Potential Applications: Hydroxy- and fluorinated carbamates are often intermediates in antiviral or CNS drug synthesis .
Research Findings and Data Gaps
- Stability : Nitro groups (as in the target) are prone to reduction under physiological conditions, unlike stable hydroxyl or fluorine substituents .
- Solubility: The nitroisoquinoline moiety may reduce aqueous solubility compared to hydroxylated analogs (e.g., CAS 207729-03-1), necessitating formulation optimization .
- Biological Activity : While PharmaBlock’s compounds are typically building blocks for drug candidates, the target’s nitro-aromatic system could align with anticancer or antimicrobial scaffolds, though specific data are unavailable.
Q & A
Basic: How can researchers optimize the synthesis of tert-butyl carbamate derivatives like Tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(7-nitroisoquinolin-1-yl)carbamate?
Methodological Answer:
Synthesis optimization involves precise control of reaction parameters:
- Temperature and pH : Maintaining temperatures between 20–25°C and neutral pH (6.5–7.5) minimizes side reactions and maximizes yield .
- Solvent Selection : Dichloromethane or acetonitrile improves solubility and reaction kinetics due to their polar aprotic nature .
- Base Utilization : Triethylamine is effective for deprotonation in carbamate-forming reactions .
- Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) ensures high purity (>95%) .
Advanced: How can contradictory data on reaction yields for tert-butyl carbamate derivatives be resolved?
Methodological Answer:
Contradictions often arise from variations in reaction scaling or impurity profiles. To address this:
- Scale-Dependent Kinetics : Use microreactors for small-scale optimization to identify ideal conditions before scaling up .
- Impurity Profiling : Employ LC-MS or GC-MS to detect byproducts (e.g., unreacted amines or hydrolyzed intermediates) that reduce yields .
- Reproducibility Checks : Standardize reagent sources (e.g., CAS-certified suppliers) and pre-dry solvents to mitigate batch-to-batch variability .
Basic: What analytical techniques are critical for characterizing tert-butyl carbamate derivatives?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm carbamate bond formation and tert-butyl group integrity .
- HPLC-PDA : Purity assessment (>98%) with reverse-phase C18 columns and UV detection at 254 nm .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and detects isotopic patterns .
- FT-IR : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C-O-C) confirm carbamate functionality .
Advanced: How can researchers investigate the interaction of this compound with biological targets?
Methodological Answer:
Advanced interaction studies require:
- Surface Plasmon Resonance (SPR) : Quantify binding affinity () to enzymes/receptors using immobilized targets .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for binding events .
- Cellular Assays : Use fluorescence-based apoptosis assays (e.g., Annexin V/PI staining) to evaluate effects on cell proliferation .
- Metabolic Stability : Incubate with liver microsomes and analyze via LC-MS to assess metabolic pathways .
Basic: What are the stability considerations for this compound under experimental conditions?
Methodological Answer:
Stability depends on:
- Storage Conditions : Store at –20°C in airtight containers with desiccants to prevent hydrolysis .
- Light Sensitivity : Protect from UV light using amber glassware to avoid nitro group degradation .
- pH Stability : Avoid strongly acidic/basic conditions (pH <4 or >9) to prevent carbamate cleavage .
Advanced: How does structural modification of tert-butyl carbamate derivatives impact their reactivity and biological activity?
Methodological Answer:
Comparative analysis of structural analogs reveals:
- Steric Effects : Bulky tert-butyl groups enhance stability but may reduce binding affinity to flat enzymatic pockets .
- Electron-Withdrawing Groups : Nitro substituents (e.g., 7-nitroisoquinoline) increase electrophilicity, altering reaction kinetics in nucleophilic environments .
- Stereochemistry : Enantiomeric forms (R vs. S) show divergent biological activities; chiral HPLC or X-ray crystallography resolves configurations .
| Analog | Key Feature | Impact on Reactivity |
|---|---|---|
| Tert-butyl N-(7-fluoro-indazolyl)carbamate | Fluoro substitution | Enhanced metabolic stability |
| Tert-butyl N-(4-chloropyrimidinyl)carbamate | Chloro substitution | Increased electrophilic reactivity |
| Bicyclo[3.2.1]octanyl derivatives | Rigid bicyclic structure | Improved target selectivity |
Advanced: How can researchers address discrepancies in reported biological activities of similar carbamate derivatives?
Methodological Answer:
Discrepancies often stem from assay variability or impurity interference. Mitigation strategies include:
- Standardized Assay Protocols : Use validated cell lines (e.g., HEK293 for receptor studies) and control for passage number .
- Dose-Response Curves : Generate EC/IC values across multiple concentrations to confirm potency trends .
- Orthogonal Validation : Cross-check results with CRISPR knockdown models or radioligand binding assays .
Basic: What safety precautions are essential when handling this compound in the lab?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
